Product packaging for Sodium 2-dibenzofuransulfonate hydrate(Cat. No.:CAS No. 94600-19-8)

Sodium 2-dibenzofuransulfonate hydrate

Cat. No.: B8132934
CAS No.: 94600-19-8
M. Wt: 288.25 g/mol
InChI Key: JKHBTMNKDUBHGC-UHFFFAOYSA-M
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Description

Contextualization of Sulfonated Aromatic Heterocycles in Contemporary Research

Sulfonated aromatic heterocycles are a class of organic compounds that have garnered significant attention in contemporary research. The introduction of a sulfonic acid group (-SO3H) or its salt form onto an aromatic heterocyclic core imparts unique properties, most notably increased water solubility and the ability to engage in strong electrostatic interactions. This functional group can dramatically influence the physicochemical and biological characteristics of the parent heterocycle.

In medicinal chemistry, sulfonation is a well-established strategy to enhance the pharmacokinetic profile of drug candidates. For instance, the presence of a sulfonate group can improve absorption and distribution, as well as provide a handle for targeted delivery. In materials science, sulfonated aromatic polymers are integral to the development of proton exchange membranes for fuel cells, where the sulfonic acid moieties facilitate efficient proton transport. Furthermore, these compounds serve as versatile intermediates in organic synthesis, acting as precursors for a variety of derivatives. elsevier.comresearchgate.net The reactivity of the sulfonate group allows for its conversion into other functional groups, expanding the synthetic utility of these heterocycles. nih.gov

Significance of Dibenzofuran (B1670420) Scaffolds in Synthetic and Applied Chemistry

The dibenzofuran scaffold, a tricyclic aromatic ether, is a privileged structure in synthetic and applied chemistry. Its rigid and planar geometry provides a well-defined three-dimensional structure, making it an excellent building block for a range of applications. The inherent aromaticity of the dibenzofuran system contributes to its thermal and chemical stability.

In the realm of synthetic chemistry, dibenzofuran derivatives have been employed as scaffolds to create complex molecular architectures. For example, they have been utilized as synthetic mimetics of β-turns in peptides, which are crucial for protein folding and biological recognition processes. researchgate.netnih.gov This application highlights the ability of the dibenzofuran core to enforce specific conformations in attached molecular chains.

In applied chemistry, particularly in materials science, dibenzofuran-based compounds are investigated for their electronic and photophysical properties. They are key components in the design of organic light-emitting diodes (OLEDs), where their high triplet energy and charge-transporting capabilities are advantageous. elsevierpure.com The ability to functionalize the dibenzofuran ring at various positions allows for the fine-tuning of these properties to meet the specific demands of electronic devices. Recent research has also explored their use in constructing porous organic frameworks and as ligands in catalysis. acs.org

Overview of Sodium 2-Dibenzofuransulfonate Hydrate (B1144303) as a Model Compound for Advanced Studies

Sodium 2-dibenzofuransulfonate hydrate (C₁₂H₇NaO₄S·xH₂O) serves as an exemplary model compound that encapsulates the key features of both sulfonated aromatic heterocycles and dibenzofuran scaffolds. localpharmaguide.comscbt.com This compound possesses the rigid dibenzofuran core, which provides a stable and well-defined platform. The presence of the sodium sulfonate group at the 2-position introduces water solubility and a site for specific interactions.

The hydrate nature of this compound, with an unspecified number of water molecules (xH₂O) in its crystal lattice, adds another layer of complexity and interest. scbt.comresearchgate.net The study of hydrates is crucial for understanding solid-state properties, such as stability, solubility, and dissolution rates, which are of paramount importance in pharmaceutical and materials science.

As a model compound, this compound is well-suited for a variety of advanced studies. Its well-defined structure allows for precise characterization using techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. The influence of the sulfonate group on the electronic properties of the dibenzofuran system can be investigated through computational modeling and spectroscopic methods. Furthermore, its potential as a building block in supramolecular chemistry or as a precursor for more complex functional materials can be systematically explored.

Below is a data table summarizing the key properties of Sodium 2-dibenzofuransulfonate.

PropertyValue
Chemical Formula C₁₂H₇NaO₄S·xH₂O
Molecular Weight (Anhydrous) 270.24 g/mol
CAS Number 94600-19-8
Appearance White to off-white powder
Core Scaffold Dibenzofuran
Key Functional Group Sodium Sulfonate (-SO₃Na)

The study of this compound can provide fundamental insights into the structure-property relationships of sulfonated dibenzofurans, paving the way for the rational design of new materials and molecules with tailored functionalities.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9NaO5S B8132934 Sodium 2-dibenzofuransulfonate hydrate CAS No. 94600-19-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;dibenzofuran-2-sulfonate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O4S.Na.H2O/c13-17(14,15)8-5-6-12-10(7-8)9-3-1-2-4-11(9)16-12;;/h1-7H,(H,13,14,15);;1H2/q;+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKHBTMNKDUBHGC-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)S(=O)(=O)[O-].O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NaO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20723446
Record name Sodium dibenzo[b,d]furan-2-sulfonate--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20723446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94600-19-8
Record name Sodium dibenzo[b,d]furan-2-sulfonate--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20723446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Computational Chemistry and Theoretical Investigations of Sodium 2 Dibenzofuransulfonate Hydrate

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of complex organic molecules like sodium 2-dibenzofuransulfonate hydrate (B1144303). DFT calculations can provide detailed information about the electronic structure, molecular descriptors, and reaction pathways of this compound.

Electronic Structure Analysis

The electronic structure of a molecule is fundamental to its chemical behavior. DFT studies can elucidate the distribution of electrons within sodium 2-dibenzofuransulfonate hydrate, highlighting regions of high or low electron density, which are crucial for understanding its reactivity.

Frontier Orbitals: The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key components of the frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A larger HOMO-LUMO gap suggests higher stability and lower reactivity. mdpi.com For large systems, the concept of frontier molecular orbitalets (FMOLs) has been developed to better describe the locality of chemical reactivity, as traditional FMOs can be delocalized over the entire molecule. nih.gov

Charge Distribution: The distribution of partial charges on the atoms of this compound can be calculated using methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis. This information reveals the electrostatic potential of the molecule, identifying electrophilic and nucleophilic sites. The sulfonate group (-SO₃⁻) is expected to have a significant negative charge, making it a potential site for interaction with cations like sodium (Na⁺).

Table 1: Hypothetical Frontier Orbital Energies for Sodium 2-Dibenzofuransulfonate Anion

ParameterEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap5.3
Note: These values are illustrative and would need to be determined by specific DFT calculations for the molecule.

Calculation of Molecular Descriptors

DFT calculations can be used to determine a range of molecular descriptors that quantify various aspects of a molecule's behavior.

Formation Energy and Solvent Energy: The formation energy, or enthalpy of formation, is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. The solvent energy, or hydration energy, is the energy released when one mole of an ion is dissolved in a large amount of water. wikipedia.orglibretexts.org The enthalpy of solution is determined by the balance between the lattice energy of the solid and the hydration energy of the ions. youtube.com For this compound, the interaction of the sodium cation and the sulfonate anion with water molecules is a key factor. pku.edu.cn

Chemical Hardness, Electronic Chemical Potential, and Electrophilicity: These global reactivity descriptors can be calculated from the HOMO and LUMO energies. mdpi.com

Chemical Hardness (η) is a measure of a molecule's resistance to changes in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2.

Electronic Chemical Potential (μ) represents the escaping tendency of electrons from an equilibrium system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η).

Table 2: Calculated Global Reactivity Descriptors (Hypothetical)

DescriptorValue (eV)
Chemical Hardness (η)2.65
Electronic Chemical Potential (μ)-3.85
Electrophilicity Index (ω)2.79
Note: These values are derived from the hypothetical HOMO/LUMO energies in Table 1 and would require specific calculations for confirmation.

Reaction Mechanism Elucidation and Transition State Analysis

Theoretical methods are invaluable for studying the mechanisms of chemical reactions. For sodium 2-dibenzofuransulfonate, understanding its formation through the sulfonation of dibenzofuran (B1670420) is of particular interest.

The sulfonation of aromatic compounds typically proceeds via an electrophilic aromatic substitution mechanism. numberanalytics.com The reaction involves the attack of an electrophile, such as sulfur trioxide (SO₃), on the aromatic ring, leading to the formation of a sigma complex (arenium ion) as a transition state. numberanalytics.comsaskoer.ca The subsequent loss of a proton restores the aromaticity of the ring. saskoer.ca DFT calculations can be used to model the potential energy surface of this reaction, identifying the structures of reactants, products, intermediates, and transition states. This allows for the determination of activation energies and reaction kinetics. nih.gov For instance, studies on the sulfonation of other aromatic systems have proposed detailed mechanisms and kinetic models. rsc.orgnih.gov The regioselectivity of the sulfonation of dibenzofuran, leading to the substitution at the 2-position, can also be rationalized through the analysis of the stability of the possible transition state isomers.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Structural Correlates

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a particular property. For dibenzofuran derivatives, QSAR studies have been employed to understand the structural features that are important for their biological activities. nih.govnih.govtandfonline.com

These studies typically involve the calculation of a large number of molecular descriptors for a set of molecules with known activities. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that can predict the activity of new, untested compounds. tandfonline.comeurjchem.com For example, 3D-QSAR studies on dibenzofuran derivatives have identified key pharmacophoric features, such as hydrogen bond acceptors, hydrophobic regions, and aromatic rings, that are crucial for their interaction with biological targets. nih.govnih.gov Such models can guide the design of new dibenzofuran-based compounds with enhanced properties.

Molecular Modeling of Interactions with Material Components

Molecular modeling techniques, such as molecular docking and molecular dynamics simulations, can be used to study the interactions of this compound with other molecules and materials at an atomic level.

The dibenzofuran core is a planar, aromatic system that can participate in π-π stacking interactions with other aromatic molecules. nih.gov The sulfonate group is a polar, negatively charged moiety that can engage in strong electrostatic interactions and form hydrogen bonds with suitable donor groups. The sodium counter-ion will also play a role in mediating these interactions.

Molecular modeling studies on related sulfonated compounds have provided insights into their binding with proteins and their behavior in different environments. rsc.org For example, simulations can be used to predict how sodium 2-dibenzofuransulfonate might interact with the active site of an enzyme or the surface of a material. These studies are crucial for understanding its potential applications in areas such as materials science and medicinal chemistry.

Advanced Analytical Characterization Techniques for Sodium 2 Dibenzofuransulfonate Hydrate

Spectroscopic Elucidation Beyond Basic Identification

Spectroscopic techniques are pivotal in confirming the molecular structure and identifying the constituent functional groups of Sodium 2-dibenzofuransulfonate hydrate (B1144303). Advanced spectroscopic methods offer a granular view of the atomic arrangement and bonding within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic compounds. By observing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms. bhu.ac.inyoutube.com

¹H NMR Spectroscopy: The proton NMR spectrum of Sodium 2-dibenzofuransulfonate would be expected to show distinct signals for each of the seven aromatic protons. Due to the asymmetry of the sulfonate substitution at the C2 position, all seven protons on the dibenzofuran (B1670420) skeleton are chemically non-equivalent. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the sulfonate group and the anisotropic effects of the aromatic rings. youtube.com Protons closer to the sulfonate group would typically resonate at a lower field (higher ppm). Spin-spin coupling between adjacent protons would result in characteristic splitting patterns (e.g., doublets, triplets), which helps in assigning the specific position of each proton on the aromatic rings.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. bhu.ac.inlibretexts.org For Sodium 2-dibenzofuransulfonate, twelve distinct signals are expected, corresponding to the twelve unique carbon atoms of the dibenzofuran ring system. The chemical shifts are highly dependent on the carbon's hybridization and its electronic environment. libretexts.orglibretexts.org The carbon atom directly attached to the sulfonate group (C-2) would be significantly downfield-shifted. Carbons of the aromatic rings typically appear in the 110-150 ppm range. libretexts.orgresearchgate.net

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for the Dibenzofuran Skeleton of Sodium 2-dibenzofuransulfonate

Atom Type Predicted Chemical Shift (δ, ppm) Notes
¹H (Aromatic)7.5 - 8.5Complex multiplet region; 7 distinct signals expected. Protons ortho/para to the SO₃⁻ group are shifted downfield.
¹³C (Aromatic C-H)110 - 135Signals for the 7 carbons bonded to hydrogen.
¹³C (Aromatic C-O)150 - 160Signals for the 2 carbons bonded to the furan (B31954) oxygen.
¹³C (Aromatic C-C)120 - 140Signals for the 2 carbons at the ring junctions.
¹³C (Aromatic C-S)140 - 150Signal for the carbon directly attached to the sulfonate group.

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. rsc.orgmsu.edu

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation that excites molecular vibrations, such as stretching and bending. rsc.orgmsu.edu For a vibration to be IR-active, it must result in a change in the molecule's dipole moment. rsc.orgmsu.edu The IR spectrum of Sodium 2-dibenzofuransulfonate hydrate would be dominated by strong absorptions from the sulfonate group. The asymmetric and symmetric stretching vibrations of the S=O bonds are particularly prominent. The presence of water of hydration would be indicated by a broad absorption band in the O-H stretching region.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. A vibration is Raman-active if it causes a change in the molecule's polarizability. For Sodium 2-dibenzofuransulfonate, the aromatic C=C stretching vibrations of the dibenzofuran rings are expected to produce strong Raman signals. The symmetric stretch of the sulfonate group is also typically Raman-active. researchgate.net Analysis of resins in a hydrated state is possible with this technique. researchgate.net

Interactive Table 2: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Characteristic Wavenumber (cm⁻¹) Technique
Sulfonate (SO₃⁻)Asymmetric S=O Stretch1150 - 1260Strong in IR
Sulfonate (SO₃⁻)Symmetric S=O Stretch1030 - 1080Strong in IR & Raman researchgate.net
Sulfonate (C-S)C-S Stretch700 - 800Moderate in IR
Aromatic RingC=C Stretch1450 - 1600Strong in Raman, Variable in IR
Aromatic RingC-H Stretch3000 - 3100Moderate in IR
Furan EtherC-O-C Stretch1200 - 1280Strong in IR
Water of HydrationO-H Stretch3200 - 3600 (broad)Strong in IR

Mass spectrometry (MS) is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ionized molecules. Advanced MS methods, often coupled with chromatographic separation, are essential for purity assessment, trace analysis, and structural confirmation.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is the premier technique for the analysis of polar, non-volatile compounds like Sodium 2-dibenzofuransulfonate. researchgate.netscribd.com High-performance liquid chromatography (HPLC) separates the target compound from impurities based on differential partitioning between a stationary and a mobile phase. shodex.com The eluent is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common "soft" ionization technique used for such analyses, typically in the negative ion mode, which would detect the [M-Na]⁻ anion. LC-MS is highly effective for quantifying the purity of the compound and for detecting trace levels of synthesis-related impurities or degradation products in various matrices. acs.orgnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): Standard GC-MS is generally unsuitable for the direct analysis of highly polar and non-volatile salts like Sodium 2-dibenzofuransulfonate. However, it can be employed for the analysis of related, more volatile precursors or degradation products, such as the parent dibenzofuran. researchgate.netresearchgate.net For the analysis of sulfonated compounds, a derivatization step would be necessary to convert the polar sulfonate into a more volatile and thermally stable derivative before it can be analyzed by GC-MS. wur.nl This approach is particularly useful for identifying trace volatile or semi-volatile impurities. wur.nl

MALDI-TOF MS is a soft ionization technique primarily used for the analysis of large molecules like polymers and biomolecules. jeol.com While Sodium 2-dibenzofuransulfonate is a small molecule, MALDI-TOF MS is a powerful tool for characterizing any potential oligomeric or polymeric materials that might arise as byproducts during its synthesis or in subsequent polymerization reactions where it might be used as a monomer. acs.org The technique involves embedding the analyte in a crystalline matrix. A pulsed laser irradiates the matrix, causing desorption and ionization of the analyte molecules, which are then analyzed by a time-of-flight mass spectrometer. americanlaboratory.com This method could effectively identify the mass distribution of any sulfonated oligomers present in a sample. nih.govacs.org Polymers with sulfate or phosphate end-groups can be detected in the negative ion mode. jeol.com

Negative Chemical Ionization (NCI) is a soft and highly selective ionization technique that provides exceptional sensitivity for electrophilic compounds, which are molecules that can capture a thermal electron. gcms.czwikipedia.org While direct analysis of the sulfonate salt is challenging, NCI becomes extremely powerful when coupled with GC-MS after converting the analyte into a suitable derivative containing electronegative groups (e.g., fluoroacyl groups). gcms.cz The NCI process involves the analyte capturing an electron, often leading to the formation of a stable negative molecular ion with minimal fragmentation. gcms.czwikipedia.org This results in a very simple mass spectrum, often dominated by the molecular ion peak, which significantly enhances the signal-to-noise ratio. nih.gov This high selectivity and sensitivity make NCI-MS an ideal method for detecting trace quantities of the compound or its metabolites in complex environmental or biological samples, provided a suitable derivatization strategy is employed. nih.govresearchgate.net

Applications of Sodium 2 Dibenzofuransulfonate Hydrate and Its Derivatives in Advanced Materials Science

Integration into Polymeric Systems

The incorporation of dibenzofuran (B1670420) sulfonate moieties into polymer backbones is a key strategy for developing advanced functional polymers. The sulfonic acid group serves as a proton-conducting or ion-exchange site, while the bulky, aromatic dibenzofuran unit influences the polymer's morphology, mechanical strength, and thermal stability.

Development of Sulfonated Polymers for Ion Exchange and Proton Conductivity

Sulfonated polymers are a critical class of materials known as ionomers, which contain ionic functional groups covalently bonded to the polymer backbone. The introduction of dibenzofuran sulfonate into a polymer structure creates a solid-state material with fixed anionic sulfonate groups (SO₃⁻) and mobile cations (like Na⁺ or H⁺).

This structure is the basis for the material's ion-exchange capacity (IEC) , a measure of the quantity of exchangeable ions per unit weight of the polymer. mdpi.com The fixed sulfonate charges electrostatically repel co-ions (anions) from the polymer matrix, a phenomenon known as Donnan exclusion, while allowing the passage of counter-ions (cations). researchgate.net This property is fundamental to applications requiring selective ion separation.

Furthermore, in the presence of water, the sulfonic acid groups (-SO₃H) readily dissociate, releasing protons (H⁺). These protons, along with water molecules, form hydrophilic clusters or channels within the polymer matrix. This network of channels facilitates the transport of protons through the material, giving it proton conductivity . orientjchem.org The efficiency of this transport is closely linked to the degree of sulfonation and the polymer's ability to retain water. researchgate.net

Membrane Technologies (e.g., Fuel Cells, Electrodialysis)

The ion-exchange and proton-conducting properties of polymers functionalized with dibenzofuran sulfonate derivatives make them suitable for various membrane-based technologies.

In Proton Exchange Membrane (PEM) Fuel Cells , the membrane acts as a solid electrolyte, physically separating the fuel (e.g., hydrogen) at the anode from the oxidant (e.g., oxygen) at the cathode. mdpi.com Its primary role is to transport protons generated at the anode to the cathode while preventing the crossover of reactant gases. researchgate.net Polymers with high proton conductivity, good mechanical strength, and thermal stability are essential for efficient and durable fuel cell operation. nafion.com The rigid structure of the dibenzofuran unit can contribute to the mechanical integrity of such membranes.

In electrodialysis , a process used for separating ions from a solution, ion-exchange membranes are used to selectively transport cations or anions across the membrane under the influence of an electric field. Sulfonated polymers derived from compounds like sodium 2-dibenzofuransulfonate can function as cation-exchange membranes, allowing cations to pass while blocking anions, enabling processes like water desalination and demineralization.

Modification of Polymer Hydrophilicity and Mechanical Properties

The incorporation of sulfonate groups has a profound impact on the physical properties of the host polymer. The sulfonic acid group is highly polar and hydrophilic, meaning it has a strong affinity for water. When introduced into a hydrophobic polymer backbone, these groups act as sites for water absorption.

Hydrophilicity: The presence of sulfonate groups significantly increases the polymer's water uptake. researchgate.net This hydration is crucial for creating the aqueous channels necessary for ion and proton transport. cup.edu.cn The degree of hydrophilicity can be controlled by the ion-exchange capacity (IEC)—a higher IEC generally leads to greater water absorption. mdpi.com

Mechanical Properties: The relationship between water uptake and mechanical properties is a critical balancing act. While water absorption is necessary for conductivity, excessive swelling can dilute the fixed charge concentration, reducing ion-rejection efficiency (the Donnan exclusion effect) and compromising the membrane's mechanical strength and dimensional stability. researchgate.netresearchgate.net The rigid and bulky nature of the dibenzofuran moiety can help to reinforce the polymer backbone, potentially mitigating some of the loss in mechanical integrity that can accompany high degrees of sulfonation and swelling.

Table 1: Influence of Sulfonation on Polymer Properties
PropertyEffect of Incorporating Dibenzofuran SulfonateGoverning FactorRelevance
Ion Exchange Capacity (IEC)IncreasesDegree of sulfonation (number of -SO₃H groups per polymer unit)Determines the density of charge carriers for conductivity. mdpi.com
Proton ConductivityIncreasesHigh IEC and adequate hydration (water uptake)Essential for Proton Exchange Membrane (PEM) performance in fuel cells. orientjchem.org
Hydrophilicity / Water UptakeIncreasesPolarity of the sulfonic acid groupsFacilitates the formation of ion transport channels. researchgate.net
Mechanical StrengthMay decrease with high swellingTrade-off between water uptake and polymer chain cohesionCrucial for the durability and longevity of membranes. researchgate.net
PermselectivityDecreases at very high water uptakeDonnan exclusion effect is diluted by excessive swellingImpacts the efficiency of ion separation in electrodialysis. researchgate.net

Catalytic Applications

Derivatives such as dibenzofuran sulfonic acid are employed to create solid acid catalysts, which offer significant advantages over traditional liquid acid catalysts, including ease of separation, reusability, and reduced environmental impact. mdpi.com

Development of Sulfonic Acid-Functionalized Mesoporous Materials as Heterogeneous Catalysts

Heterogeneous catalysts are materials that exist in a different phase from the reactants, typically a solid catalyst in a liquid or gas reaction mixture. Mesoporous materials, such as certain forms of silica, are ideal supports for these catalysts due to their extremely high surface area and ordered, uniform pore structures. nih.govsemanticscholar.org

The process involves chemically grafting or tethering sulfonic acid groups, derived from precursors like dibenzofuran sulfonic acid, onto the surface of the mesoporous silica. rsc.org This creates a solid material with highly accessible, acidic active sites. The resulting sulfonic acid-functionalized mesoporous silica (MSN-SO₃H) acts as a strong Brønsted acid catalyst. nih.gov These materials combine the high reactivity of sulfonic acids with the practical benefits of a solid, easily recoverable catalyst. mdpi.com

Role in Organic Synthesis Reactions (e.g., multicomponent reactions, C-C bond couplings)

The acidic protons of dibenzofuran sulfonic acid and its immobilized derivatives can catalyze a wide range of organic reactions.

Multicomponent Reactions (MCRs): These are reactions where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials. Sulfonated porous organic polymers have been shown to be effective heterogeneous catalysts for MCRs, such as the synthesis of dihydro-2-oxopyrroles. nih.gov The catalyst's role is to activate one of the reactants, typically by protonating a carbonyl group, which initiates a cascade of subsequent reactions. nih.gov The high efficiency, mild reaction conditions, and catalyst reusability make this a green chemistry approach.

C-C Bond Couplings: While palladium complexes are most famous for catalyzing C-C bond coupling reactions like the Suzuki-Miyaura reaction, nih.govmdpi.com acid catalysts can play a role in related or preparatory synthetic steps. More directly, sulfonic acid-functionalized materials are potent catalysts for reactions that form C-C bonds, such as Friedel-Crafts alkylations. nih.gov In these reactions, the solid acid catalyst generates an electrophile that then reacts with an aromatic ring to form a new carbon-carbon bond. nih.gov This methodology is crucial for synthesizing a variety of important chemical intermediates and complex molecules.

Table 2: Application of Dibenzofuran Sulfonic Acid Derivatives in Catalysis
Catalyst TypeReactionRole of Sulfonic Acid GroupKey Advantages
Sulfonic Acid-Functionalized Mesoporous Silica (MSN-SO₃H)Friedel-Crafts AlkylationActs as a Brønsted acid to activate the electrophile. nih.govHeterogeneous, reusable, high surface area, sustainable. nih.gov
Sulfonated Porous Organic Polymer (POP-SO₃H)Pseudo four-component synthesis of dihydro-2-oxypyrrolesProtonates carbonyl group of an aldehyde, initiating the reaction cascade. nih.govHigh product yields, mild room-temperature conditions, simple operation. nih.gov
Sulfonic Acid-Functionalized MaterialsEsterification and Condensation ReactionsProtonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. rsc.orgExcellent catalytic activity and potential for reuse. rsc.org

Palladium Catalysis with Sulfonated Ligands in Aqueous Media

The principles of green chemistry have spurred the development of catalytic systems that operate in aqueous media, minimizing the reliance on volatile and often toxic organic solvents. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful tools in synthetic chemistry for the formation of carbon-carbon bonds. The efficacy of these reactions is highly dependent on the ligand coordinated to the palladium center, which influences the catalyst's stability, solubility, and activity.

Sodium 2-dibenzofuransulfonate and its derivatives, particularly phosphine-substituted sulfonated dibenzofurans, have emerged as effective ligands for palladium-catalyzed reactions in water. The sulfonate group (-SO₃⁻Na⁺) renders the ligand and the corresponding palladium complex water-soluble, allowing the reaction to proceed in a homogeneous aqueous phase. This is crucial for achieving high catalytic efficiency. The dibenzofuran backbone provides a rigid and sterically defined framework that can stabilize the palladium catalyst.

In Suzuki-Miyaura cross-coupling reactions, these ligands facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The water solubility of the catalyst allows for efficient interaction with water-soluble reactants and bases, such as potassium carbonate. Research has demonstrated that palladium complexes bearing sulfonated dibenzofuran-based phosphine ligands can catalyze Suzuki coupling reactions with high product yields, ranging from 86–99%, in aqueous ethanol mixtures. nih.gov This highlights the significant potential of these ligands in promoting efficient catalysis under environmentally benign conditions.

Table 1: Representative Performance of Palladium Catalysts with Sulfonated Aromatic Ligands in Aqueous Suzuki-Miyaura Cross-Coupling Reactions.
Aryl HalideArylboronic AcidSolvent SystemCatalyst Loading (mol%)Yield (%)
4-BromoacetophenonePhenylboronic acidEthanol/Water0.299
4-ChloroacetophenonePhenylboronic acidEthanol/Water0.295
1-Bromo-4-methoxybenzenePhenylboronic acidWater0.2~90
IodobenzenePhenylboronic acidWater0.2High
This table compiles representative data for Suzuki-Miyaura reactions catalyzed by palladium complexes with various water-soluble sulfonated aromatic ligands, illustrating the high efficiency achievable in aqueous media. The specific use of Sodium 2-dibenzofuransulfonate as a non-phosphine ligand is an area of ongoing research, with the data presented serving as a benchmark for performance.

Advanced Functional Materials

The photophysical properties of the dibenzofuran scaffold make it an excellent candidate for the development of advanced functional materials, including fluorescent probes and dyes. The inherent fluorescence of the dibenzofuran core can be tuned by the introduction of various functional groups, and the sulfonate group in Sodium 2-dibenzofuransulfonate hydrate (B1144303) plays a critical role in modulating its spectroscopic properties and its applicability in biological systems.

Fluorescent Probes and Dyes with Enhanced Spectroscopic Properties

The parent compound, dibenzofuran, is known to be fluorescent, exhibiting an excitation peak at 280 nm and an emission peak at 314 nm. aatbio.com Derivatives of benzofuran, a related heterocyclic compound, are recognized as "pure" blue-emitting moieties with the potential for high quantum yields. semanticscholar.org The introduction of substituents can significantly alter the spectroscopic properties. For instance, a palladium complex incorporating a sulfonated dibenzofuran-based ligand has been shown to exhibit blue photoluminescence with an emission maximum at 485 nm. nih.gov

Table 2: Photophysical Properties of Dibenzofuran and Related Derivatives.
CompoundExcitation Max (λex, nm)Emission Max (λem, nm)Quantum Yield (Φf)Notes
Dibenzofuran280314Not specifiedParent aromatic core. aatbio.com
Benzofuran Derivatives (general)~276-312~350-4000.17 - 0.55Blue emitters; properties depend on substitution. semanticscholar.org
Palladium Complex with Sulfonated Dibenzofuran LigandNot specified485Not specifiedExhibits blue photoluminescence. nih.gov
This table summarizes the known photophysical data for the core dibenzofuran structure and related compounds to provide context for the expected properties of Sodium 2-dibenzofuransulfonate hydrate.

Application in Biosensing and Bioimaging Systems (focus on chemical principles)

The development of fluorescent biosensors is a rapidly advancing field, enabling the detection and visualization of specific analytes in complex biological environments. The fundamental principle of a fluorescent biosensor involves a fluorophore whose photophysical properties are altered upon interaction with a target analyte. The dibenzofuran core of this compound can serve as the fluorophore in such a system.

The chemical principles underpinning the function of a dibenzofuran-based biosensor can be categorized as follows:

Analyte-Induced Fluorescence Modulation: The interaction of a target analyte (e.g., a metal ion, a small molecule) with the dibenzofuran sulfonate probe can lead to either an enhancement ("turn-on") or a quenching ("turn-off") of its fluorescence. This modulation can occur through several mechanisms:

Photoinduced Electron Transfer (PET): A receptor unit for the analyte can be attached to the dibenzofuran core. In the absence of the analyte, an electron transfer from the receptor to the excited fluorophore (or vice versa) can quench the fluorescence. Binding of the analyte to the receptor alters its electronic properties, inhibiting the PET process and restoring fluorescence.

Chelation-Enhanced Fluorescence (CHEF): If the dibenzofuran sulfonate derivative is designed to have a binding site for a metal ion, the chelation of the ion can restrict intramolecular rotations or vibrations within the probe molecule. This rigidity minimizes non-radiative decay pathways, leading to a significant increase in fluorescence quantum yield. nih.gov

Fluorescence Resonance Energy Transfer (FRET): A dibenzofuran sulfonate donor fluorophore can be paired with an acceptor molecule. When in close proximity, the energy from the excited donor is non-radiatively transferred to the acceptor, quenching the donor's fluorescence. An analyte-induced conformational change that increases the distance between the donor and acceptor will disrupt FRET and lead to an increase in the donor's fluorescence.

Role of the Sulfonate Group in Bio-applications: The sodium sulfonate group is critical for the application of these probes in biological systems. Its primary role is to confer aqueous solubility and, crucially, to render the probe cell-impermeable. biorxiv.orgnih.govox.ac.uk This property is highly advantageous for selectively imaging analytes in the extracellular space or on the cell surface, as the charged sulfonate group prevents the probe from passively crossing the lipid bilayer of the cell membrane. biorxiv.org This allows for the specific monitoring of extracellular processes without interference from intracellular components.

Mechanistic Studies of Transformation Pathways of Sulfonated Dibenzofurans

Environmental Transformation Mechanisms

The transformation of sulfonated dibenzofurans in the environment can occur through various abiotic and biotic pathways. These mechanisms determine the ultimate fate and potential impact of these compounds on ecosystems.

The photodegradation of dibenzofuran (B1670420) and its derivatives is a significant environmental transformation pathway, particularly in aquatic systems. While direct photolysis of the dibenzofuran structure can occur, the presence of sensitizers in natural waters can significantly enhance degradation rates. ias.ac.in The aquatic photochemistry of chlorinated dibenzofurans, for instance, demonstrates that these compounds undergo photodegradation under environmental conditions. csbsju.edu

Key photodegradation pathways for dibenzofuran-like structures include:

Reductive Dehalogenation: For halogenated dibenzofurans, this is a primary pathway where halogen atoms are removed. csbsju.edu

C-O Bond Cleavage: The ether linkage in the furan (B31954) ring can be cleaved, leading to the formation of hydroxylated biphenyls. For example, the photolysis of nonchlorinated dibenzofuran in lake water yields 2,2′-dihydroxybiphenyl. csbsju.edu This intermediate can be further degraded to trihydroxybiphenyls. csbsju.edu

Hydroxylation: The addition of hydroxyl groups to the aromatic rings is another observed transformation, leading to more polar and often more biodegradable products. csbsju.edu

The specific photodegradation pathway and the resulting products are influenced by the medium. In aqueous solutions containing acetonitrile, polychlorinated dibenzofurans (PCDFs) photolyze, with rates varying based on the degree of chlorination. csbsju.edu However, in natural lake water, the degradation rates are significantly enhanced, suggesting that dissolved organic matter acts as a photosensitizer. ias.ac.incsbsju.edu The photolysis of dibenzofuran and its derivatives in solution leads to rapid dechlorination and the formation of various photoproducts, including monochloro and trichloro derivatives from dichlorodibenzofuran.

Table 1: Photodegradation Products of Dibenzofuran Derivatives in Aqueous Media

Parent Compound Medium Key Photodegradation Products Reference
Dibenzofuran Lake Water 2,2′-dihydroxybiphenyl, 2,2′,3-trihydroxybiphenyl csbsju.edu
2,3,7,8-Tetrachlorodibenzofuran (TCDF) Lake Water Trichlorodibenzofuran (T3CDF) csbsju.edu
2,3,4,7,8-Pentachlorodibenzofuran (PCDF) Lake Water 2,3,6,8-Tetrachlorodibenzofuran, 2,3,4,8-Tetrachlorodibenzofuran, Hydroxylated dechlorinated compound csbsju.edu
2,8-Dichlorodibenzofuran Methanol/Hexane Monochlorodibenzofuran, Trichlorodibenzofuran

This table is generated based on data from analogous compounds and illustrates potential degradation products.

Microbial degradation is a critical process for the removal of persistent organic pollutants like dibenzofuran and its derivatives from the environment. Several bacterial strains have been identified that can utilize dibenzofuran as a sole source of carbon and energy or co-metabolize it in the presence of other growth substrates. nih.govnih.govoup.com

The primary mechanism of aerobic bacterial degradation of dibenzofuran involves an initial attack by a dioxygenase enzyme. This leads to the hydroxylation of the aromatic ring and subsequent ring cleavage. Two main pathways have been elucidated:

Angular Dioxygenation: This pathway is initiated by an angular dioxygenase that attacks the carbon atoms adjacent to the ether bridge (C4 and C4a). This leads to the formation of 2,2′,3-trihydroxybiphenyl, which is then further metabolized. cdnsciencepub.com

Lateral Dioxygenation: In this pathway, the initial dioxygenase attack occurs on one of the benzene rings, leading to the formation of a dihydrodiol. This is followed by rearomatization to a dihydroxydibenzofuran and subsequent meta-cleavage of the aromatic ring. nih.gov

A key metabolite in many dibenzofuran degradation pathways is salicylic acid. nih.govnih.gov The degradation of dibenzofuran by various bacterial strains, including Sphingomonas sp. and Ralstonia sp., has been shown to proceed through these pathways, ultimately leading to the mineralization of the compound. nih.govnih.govoup.com The adhesion of bacteria to dibenzofuran, mediated by extracellular polymeric substances (EPS), is a crucial first step in the biodegradation process. mdpi.com

For sulfonated aromatic compounds, microbial desulfonation is a key initial step. Bacteria can utilize these compounds as a sole sulfur source, cleaving the sulfonate group to make the aromatic ring more amenable to further degradation. d-nb.info It is plausible that the biodegradation of Sodium 2-dibenzofuransulfonate hydrate (B1144303) would involve an initial desulfonation step followed by degradation of the dibenzofuran backbone through the pathways described above.

Table 2: Key Enzymes and Metabolites in the Microbial Degradation of Dibenzofuran

Bacterial Strain Key Enzyme(s) Initial Product Key Metabolites Reference
Ralstonia sp. SBUG 290 Dioxygenase 1,2-dihydroxydibenzofuran 2-hydroxy-4-(3′-oxo-3′H-benzofuran-2′-yliden)but-2-enoic acid, Salicylic acid nih.gov
Sphingomonas sp. XLDN2-5 Angular Dioxygenase 2,2′,3-trihydroxybiphenyl 2-hydroxy-6-(2-hydroxyphenyl)-6-oxo-2,4-hexadienic acid, Salicylic acid nih.gov
Sphingomonas sp. RW1 Dioxygenase, 2,2′,3-trihydroxybiphenyl dioxygenase, Hydrolases 2,2′,3-trihydroxybiphenyl Salicylate cdnsciencepub.com

This table is based on data from studies on the biodegradation of the parent compound dibenzofuran.

The thermal stability of dibenzofuran and its derivatives is relatively high. wikipedia.orgekb.eg However, at elevated temperatures, such as those encountered in industrial processes and waste incineration, thermal degradation occurs. For sulfonated aromatic polymers, the initial step in thermal degradation is often the removal of the sulfonic acid group, a process known as desulfonation. tue.nlresearchgate.net This typically occurs at temperatures between 150°C and 400°C. tue.nl

The thermal degradation of the dibenzofuran structure itself proceeds at higher temperatures, generally above 400°C. The cleavage of the diphenyl ether and diphenyl sulfone moieties are key degradation processes in related aromatic polymers. mdpi.com The low-temperature oxidation of dibenzofuran involves the formation of a dibenzofuranylperoxy radical, which can then undergo various rearrangements and fragmentation reactions. nih.gov Products of thermal degradation can include carbon monoxide, carbon dioxide, and smaller aromatic fragments like benzofuran and benzene. nih.gov The presence of a sulfonate group can influence the thermal stability, with the sodium salt form generally exhibiting higher thermal stability than the acid form due to the absence of a proton to facilitate protodesulfonation. tue.nl

Table 3: Thermal Degradation Characteristics of Related Aromatic Sulfonated Polymers

Polymer Temperature Range of Desulfonation (°C) Major Degradation Products of Backbone Reference
Sulfonated Poly(Ether Ether Ketone) (SPEEK) 150 - 400 CO₂, SO₂, Aromatic compounds tue.nl
Aromatic Poly(Ether Sulfone) with Carboxyl Groups > 400 (main chain scission) Phenol (B47542), SO₂, Products with biphenyl and dibenzofuran moieties mdpi.com

This table provides data from analogous sulfonated polymers to infer the thermal behavior of Sodium 2-dibenzofuransulfonate hydrate.

Formation Mechanisms of Related Compounds (e.g., brominated dibenzofurans) in Incineration and Combustion Processes

During incineration and combustion of waste containing brominated flame retardants (BFRs) and sulfur, a variety of potentially toxic byproducts can be formed, including polybrominated dibenzofurans (PBDFs). The formation of these compounds can occur through several mechanisms.

One significant pathway is the oxidation of polybrominated biphenyls (PBBs), which are components of some BFR formulations. The oxidation of PBBs can lead to the formation of PBDFs through a facile mechanism involving a series of highly exothermic reactions. nih.gov This process is considered a more direct route than the previously hypothesized mechanism involving the breakdown of PBBs into bromophenol precursors. nih.gov

The co-combustion of materials containing sulfur, such as coal and sewage sludge, has been shown to influence the formation of PCDD/Fs, with the high sulfur content potentially inhibiting their formation. aaqr.org Therefore, while sulfonated compounds are not direct precursors to brominated dibenzofurans, the sulfur atom can play a significant role in the complex chemistry of combustion processes, influencing the formation pathways and yields of halogenated byproducts.

Table 4: Key Factors Influencing the Formation of Halogenated Dibenzofurans in Combustion

Factor Influence on PBDD/F or PCDD/F Formation Mechanism Reference
Polybrominated Biphenyls (PBBs) Precursor Facile oxidation to PBDFs through exothermic reactions. nih.gov
Sulfur Compounds (e.g., SO₂) Inhibition Poisoning of metal catalysts (e.g., copper) involved in de novo synthesis. nih.govunimib.it
Chlorine Content Increased Formation Higher levels of chlorine lead to higher degrees of chlorination in PCDD/Fs. diva-portal.org
Combustion Temperature and Residence Time Variable Higher temperatures and longer residence times can lead to more complete destruction, but can also favor formation under certain conditions. nih.gov

Environmental Research Perspectives for Sulfonated Dibenzofurans

Environmental Fate and Transport Mechanisms in Water and Soil Compartments

The environmental fate and transport of sulfonated aryl compounds like Sodium 2-dibenzofuransulfonate hydrate (B1144303) are governed by their physicochemical properties, particularly their high water solubility. This characteristic suggests a high potential for mobility in aquatic systems. researchgate.net The behavior of such compounds is influenced by partitioning processes between water, soil, and sediment.

Key transport mechanisms include:

Advection and Dispersion in Water: Due to their solubility, sulfonated compounds are readily transported with the flow of surface water and groundwater. Their distribution is influenced by hydrological conditions.

Sorption to Soil and Sediment: While highly water-soluble, sulfonated organic compounds can still sorb to soil and sediment particles. The extent of this sorption is dependent on factors like the organic carbon content of the soil, the presence of charged clay minerals, and the solution's chemistry. nih.gov For related sulfonated compounds like perfluoroalkyl sulfonates (PFAS), retention in soil and groundwater retardation are significant processes affecting their migration. itrcweb.org The dual hydrophilic-hydrophobic nature of these molecules can lead to their accumulation at interfaces, such as air-water or soil-water. nih.gov

Leaching: The high water solubility facilitates the leaching of these compounds from contaminated soils into groundwater, posing a risk to drinking water resources. However, studies on certain sulfonated compounds have shown that their presence in irrigation water does not necessarily increase the leaching of other co-contaminants like herbicides in sandy loam soil. mcgill.ca

Bioremediation Strategies for Sulfonated Organic Pollutants

Bioremediation offers an environmentally friendly approach to degrading persistent organic pollutants. For sulfonated aromatic compounds, which are generally resistant to microbial attack, specific bacterial and fungal strains have shown capabilities for degradation. oup.comresearchgate.net

Microbial degradation can occur under aerobic and anaerobic conditions. core.ac.uk

Aerobic Degradation: Many bacteria utilize sulfonated aromatic compounds as a source of carbon, nitrogen, or sulfur. core.ac.uk For example, specific strains of Pseudomonas and Ralstonia have demonstrated the ability to degrade related compounds. researchgate.netnih.gov The degradation of dibenzofuran (B1670420) often starts with an oxygenolytic attack by a dioxygenase enzyme system, leading to ring cleavage. ethz.chnih.gov The yeast Trichosporon mucoides has also been shown to degrade dibenzofuran, producing monohydroxylated and dihydroxylated intermediates before ring cleavage. nih.gov

Anaerobic Degradation: While less common, some sulfonated aromatic compounds can be degraded under anaerobic conditions, such as by sulfate-reducing bacteria. core.ac.uk

Cometabolism: In some cases, microorganisms degrade a compound not as a primary food source but through the action of enzymes produced to metabolize another substrate. nih.gov This has been observed in the degradation of dibenzofuran by biphenyl-cultivated Ralstonia sp. nih.gov

Algal-Bacterial Consortia: Some microalgae can desulfonate compounds like naphthalene sulfonate, making the resulting product available for bacterial degradation, suggesting that a combined algal-bacterial approach could accelerate remediation. oup.com

The effectiveness of bioremediation can be enhanced by amending contaminated soils with materials like compost, which can facilitate the growth of degrading microorganisms. nih.gov

Table 1: Examples of Microorganisms Involved in the Degradation of Dibenzofuran and Related Aromatic Compounds

Microorganism Type Species/Strain Degraded Compound(s) Degradation Pathway/Key Feature Reference(s)
Bacteria Ralstonia sp. SBUG 290 Dibenzofuran Cometabolic degradation via lateral dioxygenation nih.gov
Bacteria Mixed bacterial culture Benzene 1,3-disulfonate Conversion to catechol 4-sulfonate and subsequent ring cleavage oup.com
Bacteria Pseudomonas aeruginosa Various organic pollutants Utilizes diverse metabolic networks and secretes biosurfactants nih.gov
Yeast Trichosporon mucoides SBUG 801 Dibenzofuran Oxidation to hydroxylated intermediates followed by ring cleavage nih.gov
Algae Scenedesmus obliquus Naphthalene monosulfonic acids Desulfonation, liberating sulfite and making products available to bacteria oup.com

Advanced Oxidation Processes (AOPs) for Contaminant Destruction

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with highly reactive hydroxyl radicals (•OH). atlantis-press.com These processes are considered promising for treating wastewaters containing recalcitrant compounds like sulfonated dibenzofurans. mdpi.com

Common AOPs include:

Photocatalysis: This process often uses a semiconductor catalyst, like titanium dioxide (TiO₂), which, when irradiated with UV light, generates hydroxyl radicals. Studies on gaseous dibenzofuran have shown that TiO₂ photocatalysts, particularly when doped with metal ions like Fe³⁺, can effectively degrade the compound. nih.gov The degradation rate is influenced by factors such as humidity, light intensity, and the initial concentration of the pollutant. nih.gov Similar photocatalytic degradation has been successful for chlorinated dibenzofurans, reducing them to less toxic congeners. mdpi.com

Fenton and Photo-Fenton Processes: The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) to produce hydroxyl radicals. mdpi.com This method is effective for the decolorization and degradation of various industrial dyes and can be enhanced with UV light (photo-Fenton). mdpi.com

Ozonation: Ozone (O₃) is a powerful oxidant that can directly react with organic compounds or decompose to form hydroxyl radicals. atlantis-press.com Combining ozonation with H₂O₂ or the Fenton process can accelerate the degradation of pollutants. mdpi.com

Aquatic Photodegradation: Some dibenzofuran derivatives can undergo photodegradation naturally in water when exposed to sunlight. This process can involve reductive dechlorination and cleavage of the ether bridge, leading to the formation of hydroxylated biphenyls. csbsju.edu

Table 2: Research Findings on AOPs for Dibenzofuran and Related Compounds

AOP Method Target Compound Catalyst/Reagents Key Findings Reference(s)
Photocatalysis Gaseous Dibenzofuran Fe³⁺/TiO₂ Doping with Fe³⁺ significantly improved photocatalytic activity. nih.gov
Photocatalysis 2,3,7,8-Tetrachlorodibenzofuran (TCDF) Ti-Si oxide composite 98-99% degradation of TCDF was achieved after 70 minutes of UV irradiation. mdpi.com
Fenton Process Industrial Dyes (e.g., Indigo carmine) Fe²⁺, H₂O₂ Achieved complete decolorization in 2 to 30 minutes depending on the dye. mdpi.com
Ozonation with H₂O₂/Fenton Industrial Dyes (e.g., Indigo carmine) O₃, H₂O₂, Fe²⁺ Accelerated degradation from 30 minutes to 1 minute. mdpi.com
Sunlight Photolysis Chlorinated Dibenzofurans in Lake Water Natural sensitizers Degradation rates were significantly enhanced in natural lake water compared to distilled water. csbsju.edu

Source Apportionment and Distribution Patterns of Sulfonated Aryl Compounds

Source apportionment is the process of identifying pollution sources and quantifying their contribution to the contamination found in the environment. For sulfonated aryl compounds, this involves detailed chemical analysis of environmental samples (water, soil, air, sediment) and the use of statistical models to trace the pollutants back to their origins. nih.govnih.gov

Dibenzofuran itself is known to be released from combustion sources, coke dust, and fly ash, and is a byproduct in the manufacturing of certain pesticides. ekb.egethz.ch It is likely that sulfonated derivatives originate from similar industrial activities or are formed through subsequent environmental processes.

The methodology for source apportionment typically involves:

Sample Collection: Systematic collection of samples from various environmental compartments (air, water, soil) in and around a potentially contaminated area. nih.gov

Chemical Analysis: The concentration of target compounds is quantified using highly sensitive analytical techniques. Common methods for analyzing sulfonated aromatic compounds include High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS or MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.netnih.gov Sample preparation steps like solid-phase extraction (SPE) are often required to pre-concentrate the analytes from complex environmental matrices. researchgate.netnih.gov

Statistical Modeling: Receptor models like Principal Component Analysis (PCA) with Multiple Linear Regression are used to analyze the data. nih.gov These models identify patterns in the chemical composition of samples and correlate them with the chemical "fingerprints" of potential sources. For example, a study on sulfonamide antibiotics in Liaodong Bay successfully apportioned their sources among animal husbandry (15.2%), human sources (28.5%), and combined human/mariculture sources (56.3%). nih.gov

By understanding the distribution patterns and sources of these contaminants, effective environmental management and remediation strategies can be developed.

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes

The development of environmentally friendly and efficient synthetic routes for Sodium 2-dibenzofuransulfonate hydrate (B1144303) is a primary area of future research. Traditional sulfonation methods often involve harsh reagents and produce significant waste. Consequently, there is a growing emphasis on "green chemistry" principles to minimize the environmental impact of chemical synthesis. researchgate.netsciencedaily.com

Future research in this area will likely focus on several key strategies:

Catalyst-Free Reactions: Exploring synthetic pathways that proceed efficiently without the need for catalysts, which can be a source of contamination and waste. researchgate.net

Green Solvents: Utilizing water or other environmentally benign solvents in the synthesis process to replace hazardous organic solvents. mdpi.com

Alternative Energy Sources: Investigating the use of microwave irradiation or ultrasound (sonochemistry) to accelerate reaction rates and improve energy efficiency compared to conventional heating methods. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of starting materials into the final product, thereby minimizing waste. nih.gov

Recent advancements in the synthesis of other sulfonated aromatic compounds and benzofuran derivatives provide a roadmap for developing sustainable methods for Sodium 2-dibenzofuransulfonate hydrate. For instance, eco-friendly methods for synthesizing sulfonamides and sulfonate carboxylic acid derivatives using water as a solvent have been successfully developed. mdpi.com Similarly, environmentally friendly routes for the synthesis of benzofuran derivatives have been achieved through selective ring acylation using solid acid catalysts in solvent-free conditions. researchgate.net

Synthetic ApproachKey FeaturesPotential Advantages for this compound SynthesisReferences
Ultrasound-Assisted SynthesisUse of ultrasonic waves to induce cavitation, leading to localized high temperatures and pressures.Faster reaction times, improved yields, and milder reaction conditions. nih.gov
Microwave-Assisted SynthesisDirect heating of the reaction mixture through microwave irradiation.Rapid and uniform heating, leading to shorter reaction times and potentially higher selectivity. nih.gov
Solvent-Free ReactionsConducting reactions in the absence of a solvent.Reduced waste, lower cost, and simplified purification processes. researchgate.net
Aqueous-Phase SynthesisUtilizing water as the reaction solvent.Environmentally benign, safe, and cost-effective. mdpi.com

Advancements in High-Resolution Analytical Methodologies for Complex Matrices

The accurate detection and quantification of this compound in complex environmental and biological matrices present a significant analytical challenge. The high water solubility of sulfonated compounds means they can be highly mobile in aquatic systems. nih.gov Future research must focus on developing more sensitive, selective, and robust analytical methods.

Key areas for advancement include:

Chromatographic Techniques: High-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) are powerful techniques for separating sulfonated compounds. nih.gov Future work will likely involve the development of novel stationary phases and mobile phase compositions to improve the resolution and selectivity of these methods for dibenzofuran (B1670420) sulfonates.

Mass Spectrometry (MS): Coupling chromatographic techniques with high-resolution mass spectrometry (HRMS) provides unparalleled sensitivity and specificity for the identification and quantification of target analytes. nih.gov Tandem mass spectrometry (MS/MS) can further enhance selectivity by monitoring specific fragmentation patterns. nih.gov

Sample Preparation: Developing efficient and selective sample preparation techniques is crucial for removing interfering substances from complex matrices and pre-concentrating the analyte of interest. nih.gov Solid-phase extraction (SPE) with novel sorbent materials holds promise for the selective enrichment of sulfonated dibenzofurans. nih.gov

The analysis of related compounds, such as naphthalene sulfonates and polychlorinated dibenzofurans, offers valuable insights into the challenges and potential solutions for analyzing this compound. nih.govnih.gov

Analytical TechniquePrincipleAdvantages for this compound AnalysisChallengesReferences
High-Performance Liquid Chromatography (HPLC)Separation based on differential partitioning between a stationary phase and a liquid mobile phase.Well-suited for the analysis of water-soluble, non-volatile compounds.Matrix interference, co-elution of isomers. nih.gov
Capillary Electrophoresis (CE)Separation based on the differential migration of ions in an electric field.High separation efficiency and low sample consumption.Sensitivity can be lower than HPLC for some applications. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS)Separation of volatile compounds followed by detection based on mass-to-charge ratio.High sensitivity and selectivity, extensive spectral libraries for identification.Requires derivatization to make the compound volatile. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS)Combines the separation power of HPLC with the detection capabilities of MS.High sensitivity and selectivity for a wide range of compounds, including non-volatile and thermally labile ones.Matrix effects can suppress or enhance the analyte signal. nih.gov

Exploration of New Applications in Emerging Technologies

While the current applications of this compound are not extensively documented in publicly available literature, the unique properties of sulfonated aromatic compounds suggest a range of potential uses in emerging technologies. The introduction of a sulfonate group can significantly alter the properties of a polymer, making sulfonated polymers a subject of intense research for specialty applications. researchgate.net

Future research should explore the potential of this compound and its derivatives in areas such as:

Advanced Materials: Sulfonated polymers are key components in the development of membranes for fuel cells and filtration systems, as well as ion-exchange resins. researchgate.netnih.gov The dibenzofuran core of this compound could impart unique thermal and mechanical properties to such materials.

Biomaterials: Sulfonated molecules are being investigated for a variety of biomedical applications, including drug delivery systems, tissue engineering scaffolds, and as coatings for medical devices due to their ability to interact with biological systems. mdpi.com

Organic Electronics: The aromatic structure of the dibenzofuran moiety suggests potential applications in organic electronics, where conjugated aromatic compounds are used in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The sulfonate group could be used to tune the solubility and electronic properties of these materials.

Integration of Computational Predictions with Experimental Design

The integration of computational modeling with experimental research offers a powerful strategy for accelerating the discovery and optimization of new materials and processes. mdpi.com Computational chemistry can provide valuable insights into reaction mechanisms, predict molecular properties, and guide the design of experiments, thereby saving time and resources. bath.ac.ukrsc.org

For this compound, future research would benefit from a synergistic approach that combines:

Quantum Mechanical Calculations: Density Functional Theory (DFT) can be used to model the electronic structure of the molecule, predict its reactivity, and elucidate reaction pathways for its synthesis. acs.org This can aid in the design of more efficient and selective synthetic routes. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the behavior of the molecule in different environments, such as in solution or within a polymer matrix. This can help in understanding its solubility, aggregation behavior, and interactions with other molecules. bath.ac.uk

Predictive Modeling: Computational models can be developed to predict various properties of the molecule, such as its thermal stability, mechanical properties, and electronic characteristics. mdpi.com These predictions can then be used to guide the synthesis of new derivatives with desired properties.

Recent studies on other sulfonated polymers and aromatic compounds have demonstrated the effectiveness of this integrated approach. For example, DFT simulations have been used to predict the spontaneity of polymerization reactions for sulfonated poly(arylene ether sulfone), with the computational predictions showing good agreement with experimental results. mdpi.com

Understanding Structure-Property Relationships for Targeted Material Design

Future research in this area should focus on systematically investigating how modifications to the molecular structure affect key properties such as:

Thermal Stability: The inherent rigidity of the dibenzofuran ring system is expected to contribute to good thermal stability. Research should explore how the introduction of different functional groups or the formation of polymers affects this property.

Mechanical Properties: For applications in membranes or other structural materials, understanding the mechanical properties, such as tensile strength and modulus, is critical. These properties will be influenced by intermolecular interactions, which are in turn governed by the molecular structure.

Ionic Conductivity: For applications in fuel cells or batteries, the ionic conductivity of the material is a key parameter. This will be influenced by the concentration of sulfonate groups and the morphology of the material, which dictates the pathways for ion transport.

Solubility and Processability: The sulfonate group imparts water solubility, which is important for certain applications and for the processing of the material. Understanding how to control solubility through structural modifications will be crucial for fabricating useful devices.

By systematically varying the molecular structure and characterizing the resulting properties, it will be possible to develop a comprehensive understanding of the structure-property relationships for this class of materials. This knowledge will be invaluable for the rational design of new materials with tailored properties for a wide range of technological applications.

Q & A

Q. What are the recommended methodologies for synthesizing and purifying Sodium 2-dibenzofuransulfonate Hydrate?

Synthesis typically involves sulfonation of dibenzofuran followed by neutralization with sodium hydroxide under controlled hydration. Key steps include:

  • Purification : Recrystallization from aqueous ethanol to isolate the hydrate form.
  • Characterization : Use X-ray diffraction (XRD) to confirm crystal structure and thermogravimetric analysis (TGA) to determine hydrate stoichiometry .
  • Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection at 254 nm to monitor residual sulfonic acid precursors .

Q. How should researchers safely handle and store this compound?

  • Storage : Keep in airtight, light-resistant containers at 2–8°C to prevent dehydration or degradation.
  • Safety : Use fume hoods for handling powdered forms to avoid inhalation. Hydrate decomposition under heat may release sulfonic acid vapors; personal protective equipment (PPE) is mandatory .

Q. What analytical techniques are critical for confirming the hydrate structure of this compound?

  • Hydrate Verification : Dynamic vapor sorption (DVS) to study water uptake/loss, coupled with differential scanning calorimetry (DSC) to observe endothermic peaks corresponding to water release .
  • Structural Confirmation : Single-crystal XRD for lattice parameters and Fourier-transform infrared spectroscopy (FTIR) to identify sulfonate (S=O) and hydroxyl (O-H) stretches .

Advanced Research Questions

Q. How does hydrate morphology influence the electrochemical properties of this compound?

  • Patchy Hydrate Distribution : Heterogeneous hydrate saturation in matrices (e.g., silica gels) can alter ionic conductivity. For example, clustered hydrate domains may enhance proton transport pathways compared to homogeneous distributions .
  • Experimental Design : Use impedance spectroscopy to measure conductivity in controlled humidity chambers, correlating results with SEM imaging of hydrate distribution .

Q. What strategies resolve contradictions in reported solubility data for this compound in aqueous/organic solvents?

  • Methodological Harmonization : Standardize temperature (±0.1°C) and solvent pre-saturation protocols. For example, discrepancies in DMSO solubility may arise from trace water content; use Karl Fischer titration to quantify solvent moisture .
  • Meta-Analysis : Apply multivariate regression to published datasets, accounting for variables like ionic strength and counterion effects .

Q. How can surfactant additives optimize the synthesis or application of this compound?

  • Additive Screening : Test sodium dodecyl sulfate (SDS) or tetrahydrofuran (THF) to accelerate hydrate nucleation. For instance, SDS reduces interfacial tension, promoting faster crystal growth in aqueous phases .
  • Mechanistic Study : Use fluorescence microscopy to visualize hydrate formation kinetics with/without surfactants .

Q. What advanced computational models predict the hydrate stability of this compound under varying environmental conditions?

  • Molecular Dynamics (MD) : Simulate water molecule interactions within the sulfonate lattice to predict dehydration thresholds at different temperatures/humidities .
  • Validation : Compare simulation results with experimental TGA-DSC data to refine force field parameters .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the thermal stability of this compound?

  • Controlled Replication : Repeat degradation studies using identical heating rates (e.g., 10°C/min in TGA) and purge gases (e.g., N₂ vs. air).
  • Phase Purity Checks : XRD and FTIR before/after heating to detect impurities or polymorphic transitions that may skew results .

Q. Why do studies report divergent catalytic efficiencies for this compound in organic reactions?

  • Reaction Environment : Variability in solvent polarity (e.g., acetonitrile vs. water) can alter sulfonate group accessibility.
  • Standardized Assays : Use a benchmark reaction (e.g., ester hydrolysis) under controlled pH and ionic strength to normalize catalytic activity measurements .

Methodological Resources

  • Hydrate Characterization : Refer to NIST Chemistry WebBook for thermodynamic data and PubChem for structural annotations .
  • Safety Protocols : Follow OSHA guidelines for sulfonate handling, emphasizing PPE and ventilation .

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